molecular formula C17H16N4O4 B2685440 2-(2-Methoxyethyl)-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione CAS No. 902029-15-6

2-(2-Methoxyethyl)-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione

Cat. No. B2685440
CAS RN: 902029-15-6
M. Wt: 340.339
InChI Key: DMPWZXOLAIVMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of oxazole derivatives, including “2-(2-Methoxyethyl)-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione”, involves several steps. The process includes the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . The base and the p-tolylsulfinic acid byproduct can be removed by simple filtration, resulting in oxazoles in high yield and purity .


Molecular Structure Analysis

The molecular structure of “2-(2-Methoxyethyl)-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione” consists of a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .


Chemical Reactions Analysis

The chemical reactions involving “2-(2-Methoxyethyl)-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione” are complex and involve several steps. For instance, a Regel-type transition-metal-free direct C-2 aroylation of (benzo)oxazoles, (benzo)thiazoles and 1,3,4-oxadiazoles with acid chlorides is catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) and affords the corresponding 2-ketoazoles in good yields .

Mechanism of Action

Future Directions

Oxazole and its derivatives, including “2-(2-Methoxyethyl)-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione”, play a very essential role in the area of medicinal chemistry . They show favorable biological activities and are being investigated for the development of novel compounds . The important information presented in the research works will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

2-(2-methoxyethyl)-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-19-14-13(15(22)20(17(19)23)8-9-24-2)21-10-12(25-16(21)18-14)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPWZXOLAIVMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCOC)N3C=C(OC3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyethyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

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